ludovicin B

Description

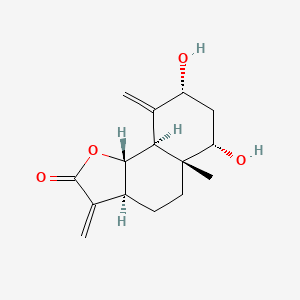

Ludovicin B is a sesquiterpene lactone (STL) belonging to the guaianolide subclass, primarily isolated from plants within the Artemisia and Tanacetum genera. Structurally, it features a characteristic γ-lactone ring fused to a bicyclic framework with hydroxyl and acetyloxy substituents, which contribute to its bioactivity . It has been identified in Tanacetum vulgare subsp. sicilum, Artemisia iwayomogi, and Artemisia ludoviciana subsp. mexicana . This compound exhibits notable cytotoxicity against cancer cell lines (e.g., A549 and V79379A) and anti-inflammatory activity via inhibition of nitric oxide (NO) production, with IC₅₀ values <10 µM . Its molecular formula, C₁₇H₂₀O₅, and NMR data (¹³C and ¹H) have been extensively documented .

Propriétés

Numéro CAS |

27740-14-3 |

|---|---|

Formule moléculaire |

C15H20O4 |

Poids moléculaire |

264.32 g/mol |

Nom IUPAC |

(3aS,5aR,6S,8R,9aS,9bS)-6,8-dihydroxy-5a-methyl-3,9-dimethylidene-3a,4,5,6,7,8,9a,9b-octahydrobenzo[g][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O4/c1-7-9-4-5-15(3)11(17)6-10(16)8(2)12(15)13(9)19-14(7)18/h9-13,16-17H,1-2,4-6H2,3H3/t9-,10+,11-,12+,13-,15-/m0/s1 |

Clé InChI |

CXFAEUSGWYVIJU-VPLWTHEFSA-N |

SMILES |

CC12CCC3C(C1C(=C)C(CC2O)O)OC(=O)C3=C |

SMILES isomérique |

C[C@@]12CC[C@@H]3[C@@H]([C@H]1C(=C)[C@@H](C[C@@H]2O)O)OC(=O)C3=C |

SMILES canonique |

CC12CCC3C(C1C(=C)C(CC2O)O)OC(=O)C3=C |

Apparence |

Solid powder |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>3 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Ludovicin B |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Sesquiterpene Lactones

Structural Analogues

Ludovicin B shares structural homology with several guaianolides and eudesmanolides, including:

- Douglanin (1): A guaianolide with a hydroxyl group at C-3 and an acetyloxy group at C-6.

- Ludovicin A (3) : Differs from this compound by the position of hydroxyl and acetyloxy groups (C-8 vs. C-3).

- 1α-Hydroxy-1-deoxyaroglanin (4) : Features a hydroxyl group at C-1 and lacks the lactone ring’s double bond.

- 11,13-Dehydroaustricin (5) : Contains a conjugated diene in the lactone ring.

Structural Comparison Table

Cytotoxicity Comparison

This compound demonstrates selective cytotoxicity:

Cytotoxicity Data Table

Key Findings :

- This compound’s higher cytotoxicity than ludovicin A correlates with its C-3 hydroxyl group, which enhances membrane permeability .

- Douglanin’s superior activity is attributed to its unmodified lactone ring and additional hydroxylation .

Anti-Inflammatory Activity

This compound inhibits NO production in LPS-stimulated macrophages (IC₅₀ <10 µM), comparable to 2,3-dehydro-1-epi-asperilin (11) (IC₅₀ = 1.78 µM) but less potent than the latter . Molecular docking studies suggest this compound interacts with iNOS via hydrogen bonding at the ALA-345 residue, similar to compound 11 .

Mechanistic and Functional Distinctions

- This compound vs. Ludovicin A : The C-3/C-8 substituent inversion in ludovicin A reduces cytotoxicity but retains anti-inflammatory activity, suggesting structural flexibility in targeting different pathways .

- This compound vs. Douglanin: Douglanin’s lack of a hydroxyl group at C-8 enhances its cytotoxicity but diminishes NO inhibition, highlighting a trade-off between antiproliferative and anti-inflammatory effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.